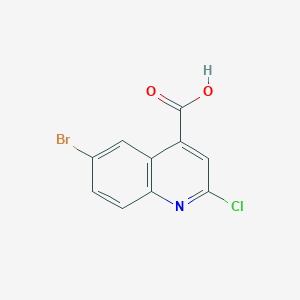

6-Bromo-2-chloroquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

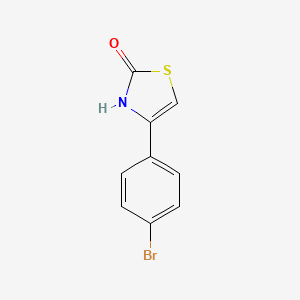

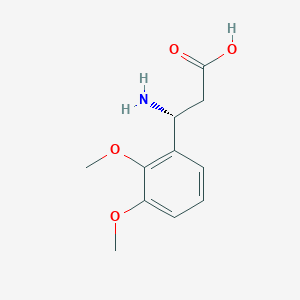

6-Bromo-2-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloroquinoline-4-carboxylic acid is 1S/C10H5BrClNO2/c11-5-1-2-8-6 (3-5)7 (10 (14)15)4-9 (12)13-8/h1-4H, (H,14,15) and the InChI key is FUAQFLSUGWLYNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-2-chloroquinoline-4-carboxylic acid is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Synthesis

6-Bromo-2-chloroquinoline-4-carboxylic acid serves as a versatile intermediate in medicinal chemistry. Its quinoline core is a common motif in drug design due to its broad spectrum of bioactivity . Researchers utilize this compound to synthesize novel derivatives with potential therapeutic effects. For instance, it can be modified to create compounds with enhanced pharmacokinetic properties or reduced toxicity.

Antimicrobial Agents

Quinoline derivatives exhibit significant antimicrobial properties. The bromo and chloro substituents on the quinoline ring of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be further functionalized to develop new antibacterial and antifungal agents . These compounds are particularly valuable in the fight against drug-resistant strains of microbes.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of quinoline derivatives make them candidates for the development of new pain relief medications . By tweaking the chemical structure of 6-Bromo-2-chloroquinoline-4-carboxylic acid, researchers can enhance these properties, potentially leading to effective treatments for conditions like arthritis and other inflammatory diseases.

Anticancer Research

Quinoline compounds have been identified as promising anticancer agents. The structural modification of 6-Bromo-2-chloroquinoline-4-carboxylic acid can lead to derivatives that target specific cancer cell lines, inhibit tumor growth, or enhance the efficacy of existing chemotherapy drugs .

Neurological Disorders

Research into neurological disorders has benefited from quinoline derivatives. These compounds can modulate neurotransmitter activity, offering potential treatments for diseases like Alzheimer’s and Parkinson’s . The ability to cross the blood-brain barrier makes 6-Bromo-2-chloroquinoline-4-carboxylic acid a valuable starting point for developing neuroactive drugs.

Cardiovascular Therapeutics

The cardiovascular effects of quinoline derivatives include the modulation of heart rate and blood pressure. Scientists are exploring 6-Bromo-2-chloroquinoline-4-carboxylic acid as a precursor for drugs that could treat hypertension and other heart-related conditions .

Antimalarial Activity

Quinoline derivatives have a long history in antimalarial drugs, with chloroquine being a well-known example. New derivatives of 6-Bromo-2-chloroquinoline-4-carboxylic acid are being investigated for their potential to combat malaria, especially in the face of increasing resistance to traditional treatments .

Agricultural Chemistry: Pesticides and Herbicides

In agricultural chemistry, quinoline derivatives are explored for their use as pesticides and herbicides. The structural elements of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be tailored to create compounds that are toxic to pests and weeds but safe for crops and the environment .

Mecanismo De Acción

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

6-bromo-2-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQFLSUGWLYNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383456 |

Source

|

| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloroquinoline-4-carboxylic acid | |

CAS RN |

287176-62-9 |

Source

|

| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)